molecular formula C8H16F2N2O2S B2457342 N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide CAS No. 1823323-31-4

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B2457342
CAS No.: 1823323-31-4
M. Wt: 242.28
InChI Key: FTDWNKJNZYSISD-UHFFFAOYSA-N
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Description

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C8H16F2N2O2S . This compound is notable for its unique structure, which includes a piperidine ring substituted with two fluorine atoms and an ethyl group linked to a methanesulfonamide moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide typically involves the following steps:

    Formation of 4,4-difluoropiperidine: This can be achieved through the fluorination of piperidine using appropriate fluorinating agents.

    Alkylation: The 4,4-difluoropiperidine is then alkylated with an ethyl halide to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated product with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for larger batch production.

Chemical Reactions Analysis

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving the modification of biological molecules.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonamide group are likely involved in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide include other piperidine derivatives and sulfonamides. For example:

    4,4-difluoropiperidine: Lacks the ethyl and methanesulfonamide groups.

    N-ethylmethanesulfonamide: Lacks the piperidine ring and fluorine atoms.

This compound is unique due to the combination of the piperidine ring with fluorine substitutions and the methanesulfonamide group, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O2S/c1-15(13,14)11-4-7-12-5-2-8(9,10)3-6-12/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDWNKJNZYSISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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